Hilafilcon B: A Technical Guide to its Chemical Structure and Composition
Hilafilcon B: A Technical Guide to its Chemical Structure and Composition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hilafilcon B is a non-ionic, high-water content hydrogel copolymer widely used in the manufacturing of soft contact lenses. This technical guide provides an in-depth analysis of the chemical structure and composition of Hilafilcon B, including its constituent monomers and physicochemical properties. Detailed experimental protocols for the characterization of this biomaterial are also presented, along with visualizations of its chemical structure and a representative synthesis workflow.
Chemical Composition
Hilafilcon B is a hydrophilic copolymer synthesized from the monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP).[1][2][3] To create a stable, three-dimensional network structure, cross-linking agents are incorporated during polymerization. Specifically, Hilafilcon B utilizes two cross-linkers: allyl methacrylate and ethylene (B1197577) dimethacrylate.[3]
The exact percentage composition of the individual monomers in the final cured polymer is proprietary information of the manufacturer, Bausch & Lomb, and is not publicly available. However, the material is known for its high water content, which is a critical factor in its performance as a contact lens material.[1][2][4]
The chemical names for the polymer are:
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2-hydroxyethyl 2-methyl-2-propenoate polymer with 1-ethenyl-2-pyrrolidinone, 2-propenyl 2-methyl-2-propenoate and 1,2-ethanediyl bis (2-methyl-2-propenoate).[3]
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2-hydroxyethyl methacrylate polymer with 1-vinyl-2-pyrrolidinone, allyl methacrylate and ethylene dimethacrylate.[3]
The primary components are:
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Principal Monomers: 2-hydroxyethyl methacrylate (pHEMA) and N-vinyl-2-pyrrolidone (NVP).[5][6]
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Cross-linking Agents: Allyl methacrylate and Ethylene glycol dimethacrylate (EGDMA).
Chemical Structure
The structure of Hilafilcon B is a cross-linked polymer network. The main backbone is formed by chains of poly(2-hydroxyethyl methacrylate) and poly(N-vinyl pyrrolidone). These chains are covalently linked by the difunctional cross-linking agents, allyl methacrylate and ethylene dimethacrylate, which creates a hydrogel capable of absorbing and retaining a significant amount of water.
Physicochemical Properties
Hilafilcon B is classified by the FDA as a Group II soft contact lens material, which is characterized by high water content (>50%) and a non-ionic polymer composition.[1] These properties are essential for on-eye comfort and biocompatibility.
| Property | Value |
| Water Content | 59% by weight[1][2][3][7] |
| Oxygen Permeability (Dk) | 22 x 10⁻¹¹ (cm³/sec)(ml O₂/ml x mmHg) @ 35°C[1][3][7] |
| Refractive Index | 1.4036[1][7] |
| Specific Gravity | 1.119[1][7] |
| Light Transmittance | > 97%[1][7] |
| Ionic Content | < 1% (Non-ionic)[1] |
Experimental Protocols
Synthesis of Hilafilcon B (Representative Protocol)
The synthesis of Hilafilcon B is achieved through free-radical polymerization. While the exact manufacturing process is proprietary, a representative protocol for creating a HEMA/NVP copolymer hydrogel is as follows:
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Monomer Preparation: The monomers (2-hydroxyethyl methacrylate and N-vinyl pyrrolidone), cross-linking agents (allyl methacrylate, ethylene glycol dimethacrylate), and a solvent are mixed in a reaction vessel.
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Initiator Addition: A photoinitiator, such as azobisisobutyronitrile (AIBN), is added to the monomer mixture.
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Polymerization: The mixture is dispensed into contact lens molds. The molds are then exposed to UV light for a specified duration to initiate the polymerization process.
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Curing and Purification: After polymerization, the lenses are demolded and undergo an extraction process, typically by soaking in a solvent like 50% ethanol, to remove any unreacted monomers or initiator.
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Hydration: The purified lenses are then hydrated by immersion in distilled water or a saline solution, allowing them to swell to their final equilibrium water content.
Determination of Water Content (Gravimetric Method)
The equilibrium water content (EWC) is a critical parameter for hydrogel contact lenses and is determined gravimetrically.
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Initial Weighing: A fully hydrated lens is removed from its saline solution, blotted to remove surface water, and its wet weight (W_wet) is measured.
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Drying: The lens is then dried in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
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Final Weighing: The dry weight of the lens (W_dry) is measured.
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Calculation: The water content is calculated using the following formula:
Water Content (%) = [(W_wet - W_dry) / W_wet] x 100
Measurement of Oxygen Permeability (Polarographic Method)
The oxygen permeability (Dk) of contact lenses is determined using the polarographic method, as standardized by ISO 18369-4.
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Apparatus: The method utilizes a polarographic oxygen sensor (Clark-type electrode) over which the contact lens is placed.
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Measurement Principle: The lens separates a chamber with a known oxygen concentration (usually atmospheric air) from the sensor. Oxygen that permeates through the lens is reduced at the cathode, generating an electrical current.
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Procedure: The hydrated contact lens is placed on the sensor. The current generated is proportional to the oxygen flux through the lens.
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Calculation: The oxygen transmissibility (Dk/t, where 't' is the lens thickness) is first determined from the measured current. To calculate the intrinsic oxygen permeability (Dk) of the material, a series of lenses with different thicknesses are typically measured. By plotting the resistance to oxygen flow (t/Dk) against thickness (t), the Dk value can be derived from the slope of the resulting line. This "stacking method" helps to mitigate the influence of boundary layer effects on the measurement.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ecp.bauschcontactlenses.com [ecp.bauschcontactlenses.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9046641B2 - Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition - Google Patents [patents.google.com]
- 5. US10416476B2 - Contact lens product - Google Patents [patents.google.com]
- 6. US9004682B2 - Surface modified contact lenses - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
